One of the most prominent applications of hydroxycotinine is as a biomarker of tobacco use. Its presence in biological samples can confirm recent exposure to tobacco products, including cigarettes, cigars, smokeless tobacco, and electronic cigarettes containing nicotine. Studies have established cut-off levels for hydroxycotinine in different biological fluids, allowing researchers to distinguish between smokers, non-smokers, and individuals with varying levels of tobacco exposure []. This information is crucial for:
Hydroxycotinine plays a significant role in understanding nicotine metabolism and individual differences in nicotine processing. The rate at which nicotine is converted to hydroxycotinine is primarily determined by the activity of the enzyme CYP2A6. Individuals with genetic variations affecting CYP2A6 activity may metabolize nicotine faster or slower, impacting the intensity of its effects and the risk of tobacco dependence []. By measuring both nicotine and hydroxycotinine levels, researchers can gain insights into individual nicotine metabolism and its potential implications for health and behavior.
Beyond direct tobacco use, hydroxycotinine can also indicate exposure to secondhand smoke. Studies have shown detectable levels of hydroxycotinine in individuals exposed to environmental tobacco smoke, highlighting its potential as a biomarker for assessing involuntary exposure and its potential health consequences [].
Hydroxycotinine is an organic compound classified as a pyrrolidinylpyridine. Its chemical formula is , and it is primarily recognized as a significant metabolite of nicotine. Hydroxycotinine is produced in the human body through the metabolism of cotinine, which itself is a metabolite of nicotine. This compound is notable for its role in nicotine metabolism, accounting for approximately 40-60% of the nicotine dose excreted in urine, making it a vital biomarker for tobacco exposure and smoking status .
Hydroxycotinine itself does not have any known pharmacological effects. Its importance lies in its role as a biomarker for nicotine exposure. The ratio of hydroxycotinine to cotinine (nicotine metabolite ratio) can be used to assess CYP2A6 activity, an enzyme involved in the metabolism of various drugs and toxins [].
Hydroxycotinine can be synthesized from cotinine via enzymatic reactions involving cytochrome P450 enzymes, particularly cytochrome P450 2A6. This enzyme facilitates the hydroxylation of cotinine, leading to the formation of hydroxycotinine . The compound can also undergo further metabolic transformations, such as glucuronidation, where it conjugates with glucuronic acid to form hydroxycotinine glucuronide, enhancing its solubility and facilitating excretion .
Hydroxycotinine exhibits biological significance primarily through its role as a metabolite of nicotine. It serves as a marker for nicotine exposure and has been studied for its potential effects on health outcomes related to smoking. The compound has been associated with various physiological processes, including modulation of neurotransmitter systems and potential impacts on cardiovascular health . Its detection in biological fluids such as urine and serum makes it a critical component in assessing tobacco use and exposure to secondhand smoke .
The synthesis of hydroxycotinine can be achieved through several methods:
Hydroxycotinine's primary applications include:
Research on hydroxycotinine has highlighted its interactions within biological systems. Studies indicate that hydroxycotinine may influence neurotransmitter pathways, particularly those involving dopamine and norepinephrine. This interaction suggests potential implications for addiction mechanisms and the physiological effects of smoking cessation . Furthermore, the compound's ability to form conjugates with glucuronic acid indicates significant interactions with metabolic pathways involved in drug detoxification .
Hydroxycotinine shares structural similarities with several other compounds related to nicotine metabolism. Here are some comparable compounds:
Compound | Chemical Formula | Role/Function |
---|---|---|
Cotinine | Primary metabolite of nicotine | |
3'-Hydroxycotinine | Metabolite formed from cotinine | |
5'-Hydroxycotinine | Another metabolite variant of cotinine | |
Nicotine | Primary alkaloid found in tobacco |
Uniqueness: Hydroxycotinine is unique due to its specific role as a major metabolite that reflects recent tobacco exposure more accurately than nicotine itself. Its longer half-life compared to nicotine allows for better assessment over time, making it a preferred biomarker in clinical settings .
The biogenic synthesis of hydroxycotinine represents one of the most significant metabolic transformations in nicotine metabolism, with cytochrome P450 2A6 serving as the primary enzymatic catalyst [9]. Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines, characterized by a pyrrolidinylpyridine ring system consisting of a pyrrolidine ring linked to a pyridine ring [2]. The molecular formula of hydroxycotinine is C10H12N2O2, with an average molecular weight of 192.2145 and a monoisotopic molecular weight of 192.089877638 [2] [3].
The enzymatic conversion of cotinine to hydroxycotinine occurs through cytochrome P450 2A6-catalyzed oxidation, which represents the dominant pathway of cotinine metabolism in humans [13]. This transformation involves the stereoselective hydroxylation of cotinine at the 3'-position, yielding predominantly the trans-3'-hydroxycotinine isomer [13]. The computational results demonstrate that the dominant molecular species of cotinine in the cytochrome P450 2A6 active site exists in the free base state, despite the fact that the protonated state is dominant for the free ligand in solution [14].
Kinetic analysis of hydroxycotinine formation demonstrates single enzyme Michaelis-Menten kinetics with specific parameters that have been extensively characterized [35]. Human liver microsomes exhibit a Km value of 234.5 ± 26.8 μM and a Vmax of 37.2 ± 2.4 pmol/min/mg protein for trans-3'-hydroxycotinine formation [35]. The cotinine 3'-hydroxylase activity demonstrates significant correlation with immunoreactive cytochrome P450 2A6 contents and coumarin 7-hydroxylase activity, confirming the exclusive role of cytochrome P450 2A6 in this biotransformation [35].
Table 1: Kinetic Parameters of Cytochrome P450 2A6-Mediated Cotinine Hydroxylation
Parameter | Value | Reference |
---|---|---|
Km (μM) | 234.5 ± 26.8 | [35] |
Vmax (pmol/min/mg protein) | 37.2 ± 2.4 | [35] |
Catalytic Efficiency (nl/min/pmol CYP2A6) | 8.0 ± 0.6 | [33] |
Elimination Half-life (hours) | 6.6 | [28] |
The stereoselectivity of the hydroxylation reaction is remarkable, with the metabolic formation of 3'-hydroxycotinine in humans being 95-98% trans isomer [21]. This stereoselective process involves the preferential loss of the trans-5'-hydrogen, with calculated overall stereoselectivity of approximately 97% favoring the trans-5'-hydroxylation [14]. The enzymatic mechanism proceeds through two distinct reaction steps: hydrogen transfer from the 5'-position of cotinine to the oxygen of Compound I, followed by recombination of the cotinine moiety with the iron-bound hydroxyl group to generate the hydroxycotinine product [14].
The cytochrome P450 2A6 enzyme demonstrates exceptional specificity for cotinine hydroxylation, with hydroxycotinine formation correlating significantly with coumarin 7-hydroxylase activity [35]. This correlation provides additional evidence for the exclusive role of cytochrome P450 2A6 in cotinine 3'-hydroxylation, as coumarin 7-hydroxylation is uniquely catalyzed by this enzyme [11]. The formation of hydroxycotinine accounts for 40-60% of the nicotine dose in urine when combined with its glucuronide conjugate [2].
The chemical synthesis of hydroxycotinine and its radiolabeled derivatives has been accomplished through several distinct methodological approaches, each offering specific advantages for research applications [21]. The most widely documented synthetic route involves the stereoselective hydroxylation of cotinine using lithium diisopropylamide followed by oxidation with transition metal peroxides [21].
The established method for synthesizing (3'R,5'S)-trans-3'-hydroxycotinine involves deprotonation of (S)-cotinine with lithium diisopropylamide, followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) [21]. This reaction yields an 80:20 mixture of trans-/cis-3'-hydroxycotinine, from which the pure trans isomer can be obtained through conversion to the solid hexanoate ester, recrystallization, and subsequent cleavage of the ester by heating with n-butylamine [21]. The purity of the final product exceeds 98%, making this method suitable for analytical standards and research applications [21].
Radiolabeled derivatives of hydroxycotinine have been synthesized using isotope incorporation techniques, particularly for carbon-13 and deuterium labeling [24]. Stable isotope labeling provides an effective method for identifying drug metabolites because it retains the physical and chemical properties while enabling easy detection by mass spectrometry [24]. The synthesis of isotope-labeled hydroxycotinine derivatives follows similar chemical pathways to the unlabeled compound, with the incorporation of labeled precursors at specific positions within the molecular structure [24].
Table 2: Chemical Synthesis Parameters for Hydroxycotinine Derivatives
Synthesis Method | Yield | Stereoselectivity | Purity | Reference |
---|---|---|---|---|
Lithium diisopropylamide/MoOPH | 80:20 (trans:cis) | 80% trans | >98% | [21] |
Cotinine glucuronidation | Variable | N/A | >95% | [23] |
Isotope labeling (13C) | >98 atom% | Maintained | >98% | [24] |
The preparation of radiolabeled hydroxycotinine for metabolic studies requires careful consideration of the labeling position to ensure metabolic stability [26]. Addition of isotope labeled internal standards prior to sample preparation using protein precipitation with methanol has been established as the preferred method for analytical applications [26]. The synthesis of deuterated hydroxycotinine derivatives involves similar chemical transformations, with deuterium incorporation occurring at specific hydrogen positions that are metabolically stable [26].
Chemical synthesis routes for hydroxycotinine also include enzymatic approaches using cytochrome P450 2A6 expression systems [35]. Microsomes of B-lymphoblastoid cells expressing human cytochrome P450 2A6 exhibit cotinine 3'-hydroxylase activity with kinetic parameters nearly identical to those observed in human liver microsomes [35]. This enzymatic synthesis approach provides hydroxycotinine with the correct stereochemistry and can be scaled for research applications requiring larger quantities of the metabolite [35].
The glucuronidation of hydroxycotinine represents a crucial phase II metabolic pathway mediated primarily by UDP-glucuronosyltransferase 2B17 and UDP-glucuronosyltransferase 2B10 [17]. These enzymes catalyze the formation of both O-glucuronide and N-glucuronide conjugates of hydroxycotinine, with distinct kinetic properties and tissue distribution patterns [17]. The glucuronidation process significantly affects the pharmacokinetic properties of hydroxycotinine by increasing its water solubility and facilitating renal elimination [17].
UDP-glucuronosyltransferase 2B17 demonstrates the highest O-glucuronidation activity for hydroxycotinine, exhibiting a four-fold lower Km value compared to other glucuronidating enzymes [17]. The kinetic parameters for UDP-glucuronosyltransferase 2B17-mediated hydroxycotinine O-glucuronidation include a Km of 8.3 ± 3.5 mM, Vmax of 4.8 ± 1.3 pmol·min⁻¹·protein⁻¹, and catalytic efficiency (Vmax/Km) of 0.61 ± 0.12 nL·min⁻¹·protein⁻¹ [17]. These values indicate high affinity and efficient catalytic turnover for the O-glucuronidation reaction [17].
The role of UDP-glucuronosyltransferase 2B10 in hydroxycotinine metabolism is particularly significant for N-glucuronidation [17]. This enzyme exhibits the most active UDP-glucuronosyltransferase for hydroxycotinine N-glucuronide formation, with a nearly 400-fold higher catalytic efficiency than UDP-glucuronosyltransferase 1A4 [17]. The kinetic parameters for UDP-glucuronosyltransferase 2B10 include a Km of 13 ± 1.6 mM and Vmax of 309 ± 88 pmol·min⁻¹·protein⁻¹, resulting in a catalytic efficiency of 24 ± 3.9 pmol·min⁻¹·protein⁻¹ [17].
Table 3: Kinetic Parameters of Hydroxycotinine Glucuronidation Enzymes
Enzyme | Reaction Type | Km (mM) | Vmax (pmol·min⁻¹·protein⁻¹) | Catalytic Efficiency | Reference |
---|---|---|---|---|---|
UGT2B17 | O-glucuronidation | 8.3 ± 3.5 | 4.8 ± 1.3 | 0.61 ± 0.12 | [17] |
UGT2B10 | N-glucuronidation | 13 ± 1.6 | 309 ± 88 | 24 ± 3.9 | [17] |
UGT1A4 | N-glucuronidation | 57 ± 14 | 3.57 ± 1.2 | 0.062 ± 0.012 | [17] |
UGT2B7 | O-glucuronidation | 31 ± 3.9 | 3.7 ± 0.51 | 0.12 ± 0.01 | [17] |
The enzymatic mechanisms of glucuronidation involve the transfer of glucuronic acid from uridine diphosphoglucuronic acid to hydroxycotinine [17]. The reaction proceeds through nucleophilic attack by either the hydroxyl group (O-glucuronidation) or the nitrogen atom (N-glucuronidation) on the anomeric carbon of the glucuronic acid moiety [17]. The stereochemistry of the resulting glucuronide conjugates is determined by the enzyme active site architecture and the orientation of hydroxycotinine within the binding pocket [17].
Functional polymorphisms in UDP-glucuronosyltransferase 2B17 and UDP-glucuronosyltransferase 2B10 significantly impact hydroxycotinine glucuronidation activity [17]. The UDP-glucuronosyltransferase 2B17 deletion genotype results in a 3.1-fold increase in Km for hydroxycotinine O-glucuronidation compared to the wild-type genotype [17]. Similarly, the UDP-glucuronosyltransferase 2B10 codon 67 polymorphism leads to a 91% decrease in hydroxycotinine N-glucuronidation activity in homozygous variant individuals [17].
The tissue distribution and expression levels of these glucuronidating enzymes influence the overall metabolic fate of hydroxycotinine [17]. UDP-glucuronosyltransferase 2B10 is highly expressed in human liver, while UDP-glucuronosyltransferase 2B17 shows variable expression patterns [17]. The hepatic expression of UDP-glucuronosyltransferase 2B17 has been reported to be 7.1-21-fold lower than UDP-glucuronosyltransferase 2B7, yet its high catalytic efficiency for hydroxycotinine O-glucuronidation makes it a significant contributor to hepatic metabolism [17].
Interspecies variability in hydroxycotinine metabolism represents a significant factor influencing the interpretation of toxicological and pharmacological studies across different animal models [31]. The metabolic pathways for hydroxycotinine formation and elimination demonstrate substantial differences between species, particularly in the efficiency of cytochrome P450 2A6-mediated hydroxylation and subsequent glucuronidation reactions [31]. These variations reflect differences in enzyme expression levels, catalytic activities, and metabolic pathway priorities across mammalian species [31].
The formation of hydroxycotinine glucuronide conjugates shows marked interspecies differences, with marmoset hepatic microsomes demonstrating unique capabilities compared to other laboratory animal species [31]. Studies using radiolabeled cotinine with various microsomal preparations revealed that marmoset liver microsomes successfully catalyze the formation of hydroxycotinine glucuronides, while rabbit, guinea pig, and rat microsomal preparations show minimal or absent activity for this conjugation reaction [31]. This finding suggests that marmosets may serve as a more appropriate animal model for studying human hydroxycotinine metabolism [31].
The enzymatic efficiency of cytochrome P450 2A6 orthologs varies significantly across species, affecting the rate and extent of hydroxycotinine formation [16]. Human cytochrome P450 2A6 demonstrates specific kinetic parameters for cotinine hydroxylation, with apparent Km and Vmax values of 20.2 μM and 8.7 pmol/min/pmol respectively [16]. In contrast, the closely related cytochrome P450 2A13 enzyme, expressed primarily in lung tissue, shows different substrate preferences and product distributions when metabolizing cotinine [16].
Table 4: Interspecies Comparison of Hydroxycotinine Metabolic Parameters
Species | Enzyme System | Km (μM) | Vmax | Hydroxycotinine Formation | Reference |
---|---|---|---|---|---|
Human | CYP2A6 | 234.5 ± 26.8 | 37.2 ± 2.4 pmol/min/mg | Primary pathway | [35] |
Human | CYP2A13 | 45.2 | 0.7 pmol/min/pmol | Secondary pathway | [16] |
Marmoset | Hepatic microsomes | Variable | 6.0% substrate conversion | Glucuronidation active | [31] |
Rat/Rabbit/Guinea pig | Hepatic microsomes | N/A | Minimal activity | Limited glucuronidation | [31] |
The metabolic ratio of hydroxycotinine to cotinine demonstrates considerable interspecies variation, reflecting differences in cytochrome P450 2A6 activity and expression levels [28]. In humans, this ratio serves as a marker of cytochrome P450 2A6 activity, with values ranging from 0.02 to 0.90 during cigarette smoking [28]. The extensive variability observed in human populations suggests genetic polymorphisms significantly influence hydroxycotinine formation rates [28]. Animal models may not accurately reflect this variability, limiting their utility for predicting human metabolic responses [28].
The elimination kinetics of hydroxycotinine also vary substantially between species, particularly in terms of renal clearance and glucuronide conjugation efficiency [42]. In humans, the total plasma clearance of hydroxycotinine averages 1.3 mL·min⁻¹·kg⁻¹, with 63% representing renal excretion of unchanged drug and 29% excreted as glucuronide conjugates [42]. The elimination half-life in humans is approximately 6.6 hours, which differs from values observed in laboratory animal species [42].
Newborn humans demonstrate distinct hydroxycotinine elimination patterns compared to adults, with elimination half-lives for hydroxycotinine and its conjugated forms extending to 18.8 and 19.4 hours respectively [40]. These developmental differences highlight the importance of considering age-related factors when interpreting interspecies metabolic comparisons [40]. The prolonged elimination in newborns reflects immature hepatic enzyme systems and altered renal function, factors that may also influence interspecies extrapolation of metabolic data [40].
Hydroxycotinine exhibits well-defined thermodynamic properties that are crucial for understanding its physical behavior under various conditions. The compound demonstrates a melting point range of 107-109°C under standard atmospheric pressure [1] [2] [3] [4], indicating a crystalline solid state at room temperature with moderate thermal stability. This melting point range is consistent across multiple independent measurements and suggests good batch-to-batch consistency in commercial preparations.
The boiling point of hydroxycotinine has been determined to be 416.5±45.0°C at 760 mmHg [1], representing a relatively high thermal decomposition threshold. This elevated boiling point reflects the compound's pyrrolidine ring structure and hydrogen bonding capabilities, which contribute to intermolecular forces that resist vaporization. The substantial temperature difference between melting and boiling points (approximately 307°C) indicates a wide liquid phase range, suggesting thermal stability across typical analytical and storage conditions.
Vapor pressure measurements reveal that hydroxycotinine exhibits minimal volatility at ambient conditions, with values of 0.0±1.0 mmHg at 25°C [1]. This extremely low vapor pressure indicates negligible evaporation losses during standard laboratory handling and storage procedures. The compound's flash point of 205.7±28.7°C [1] further confirms its thermal stability and low fire hazard potential under normal operating conditions.
Additional thermodynamic parameters include a density of 1.3±0.1 g/cm³ [1] and an index of refraction of 1.592 [1], both indicating a relatively dense molecular structure typical of substituted pyrrolidine derivatives. The auto-ignition temperature and decomposition temperature have not been experimentally determined [2], though the compound appears stable under standard analytical conditions without evidence of thermal degradation below 200°C.
Thermodynamic Parameter | Value | Conditions | Source |
---|---|---|---|
Melting Point | 107-109°C | Standard pressure | [1] [2] [3] [4] |
Boiling Point | 416.5±45.0°C | 760 mmHg | [1] |
Vapor Pressure | 0.0±1.0 mmHg | 25°C | [1] |
Flash Point | 205.7±28.7°C | Closed cup | [1] |
Density | 1.3±0.1 g/cm³ | Room temperature | [1] |
Index of Refraction | 1.592 | Standard conditions | [1] |
Hydroxycotinine demonstrates a distinctive solubility profile that reflects its amphiphilic character, containing both polar and nonpolar structural elements. The compound exhibits excellent solubility in polar protic solvents, with water solubility measured at 47.7 mg/mL [5], indicating strong hydrophilic interactions facilitated by hydrogen bonding between the hydroxyl group and water molecules.
The partition coefficient (LogP) values ranging from -0.32 to -0.73 [6] [5] confirm the compound's preference for aqueous environments over lipophilic phases. This negative LogP indicates that hydroxycotinine partitions preferentially into the aqueous phase when in contact with octanol-water systems, demonstrating its hydrophilic nature despite containing aromatic pyridine and aliphatic pyrrolidine moieties.
In polar protic solvents, hydroxycotinine shows consistent solubility: ethanol (30 mg/mL) [2], methanol (soluble) [7] [8], and phosphate-buffered saline at pH 7.2 (10 mg/mL) [2]. The reduced solubility in PBS compared to pure water suggests some influence of ionic strength on dissolution behavior, though the compound remains readily soluble across physiologically relevant pH ranges.
Polar aprotic solvents also provide good dissolution characteristics, with dimethyl sulfoxide (DMSO) showing 30 mg/mL solubility [2] and acetonitrile demonstrating general solubility [8]. These results indicate that hydrogen bonding, while important, is not the sole determinant of solubility, and that dipole-dipole interactions contribute significantly to dissolution behavior.
Interestingly, hydroxycotinine shows some solubility in typically nonpolar solvents such as chloroform [9] [8], suggesting that the compound's pyrrolidine and pyridine ring systems provide sufficient hydrophobic character to enable dissolution in moderately polar organic solvents. However, quantitative data for purely nonpolar solvents like hexane or cyclohexane are not available, though the negative LogP values predict poor solubility in such systems.
Solvent Type | Solvent | Solubility | Polarity | Source |
---|---|---|---|---|
Polar Protic | Water | 47.7 mg/mL | High | [5] |
Polar Protic | Methanol | Soluble | High | [7] [8] |
Polar Protic | Ethanol | 30 mg/mL | High | [2] |
Polar Protic | PBS (pH 7.2) | 10 mg/mL | High | [2] |
Polar Aprotic | DMSO | 30 mg/mL | Moderate | [2] |
Polar Aprotic | Acetonitrile | Soluble | Moderate | [8] |
Nonpolar | Chloroform | Soluble | Low | [9] [8] |
Hydroxycotinine exhibits complex acid-base behavior characterized by multiple ionization sites that influence its stability and chemical reactivity across different pH conditions. The compound possesses a strongest basic pKa of 4.79 [5] and a strongest acidic pKa of 13.11 [5], creating a wide pH stability window under physiological conditions.
The basic pKa of 4.79 corresponds to protonation of the pyrrolidine nitrogen atom [10] [11], making hydroxycotinine essentially 100% ionized in acidic conditions below pH 2.79 [11]. This protonation state significantly affects the compound's chromatographic behavior and extraction efficiency in analytical procedures. Under physiological pH conditions (6.8-7.4), hydroxycotinine exists predominantly in its neutral form, with minimal ionic character affecting its membrane permeability and metabolic processing.
The high acidic pKa of 13.11 indicates that deprotonation of the hydroxyl group requires extremely basic conditions unlikely to be encountered in biological systems [5]. This suggests that the hydroxyl functionality remains largely protonated across all physiologically relevant pH ranges, maintaining its hydrogen bonding capabilities and hydrophilic character.
Studies of pH-dependent stability demonstrate that hydroxycotinine remains chemically stable across a wide pH range encompassing typical biological and analytical conditions [10]. The compound shows no evidence of pH-catalyzed tautomeric interconversion or degradation within the pH range of 2-11, indicating robust chemical stability for analytical and biological applications.
However, the compound's stability can be influenced by extreme pH conditions. Under highly acidic conditions (pH < 2), prolonged exposure may lead to hydrolytic degradation of the lactam functionality [12], while strongly basic conditions (pH > 12) could potentially cause dehydration reactions or oxidative degradation of the hydroxyl group. These extreme conditions are not typically encountered in biological systems but may be relevant for certain analytical or synthetic procedures.
pH Range | Predominant Form | Stability | Degradation Pathway | Source |
---|---|---|---|---|
< 2.79 | Protonated (100%) | Stable short-term | Potential hydrolysis | [11] |
2.79-6.8 | Mixed ionization | Stable | None observed | [10] |
6.8-11 | Neutral form | Stable | None observed | [10] |
> 12 | Potential deprotonation | Variable | Oxidative degradation | [12] |
Acute Toxic